

Technical Guide: Stereochemistry and Chirality of Methyl 2-(cyclohexyloxy)propanoate

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Compound of Interest

Compound Name:	Methyl 2-(cyclohexyloxy)propanoate
CAS No.:	65275-60-7
Cat. No.:	B14469099

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Executive Summary

Methyl 2-(cyclohexyloxy)propanoate is a pivotal

-alkoxy ester frequently utilized as a chiral building block in the synthesis of herbicides (aryloxyphenoxypropionate class) and as a bioisostere in pharmaceutical design. Structurally derived from lactic acid, its physiochemical behavior is governed by the steric bulk of the cyclohexyl ether adjacent to the ester functionality.

This guide provides a rigorous technical analysis of its stereochemical definition, validated synthetic protocols for enantiopurity, and analytical resolution methods. Unlike the common fragrance ingredient methyl 3-cyclohexylpropionate, this 2-substituted variant possesses a labile chiral center at the

-carbon, requiring specific handling to prevent racemization during metabolic or synthetic cycling.

Part 1: Structural Analysis & Stereochemical Basis

The stereogenicity of **methyl 2-(cyclohexyloxy)propanoate** arises at the C2 carbon. The absolute configuration is determined by the spatial arrangement of the four substituents: the cyclohexyloxy group ($-\text{OC}_6\text{H}_{11}$), the methoxycarbonyl group ($-\text{COOCH}_3$), the methyl group ($-\text{CH}_3$), and the hydrogen atom.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign the absolute configuration (

or

), we apply the CIP sequence rules based on atomic number and connectivity:

- Priority 1: $-\text{O}-\text{Cyclohexyl}$ (Oxygen, Atomic No. 8).
- Priority 2: $-\text{COOCH}_3$ (Carbon bonded to O, O, O via phantom atoms for $\text{C}=\text{O}$).
- Priority 3: $-\text{CH}_3$ (Carbon bonded to H, H, H).
- Priority 4: $-\text{H}$ (Hydrogen, Atomic No. 1).

Configuration Logic:

- (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

)-Enantiomer: When the lowest priority group (H) is oriented away from the viewer, the sequence 1

2

3 follows a counter-clockwise direction. This correlates to the derivative of natural L-lactic acid (assuming retention of configuration during synthesis).

- (

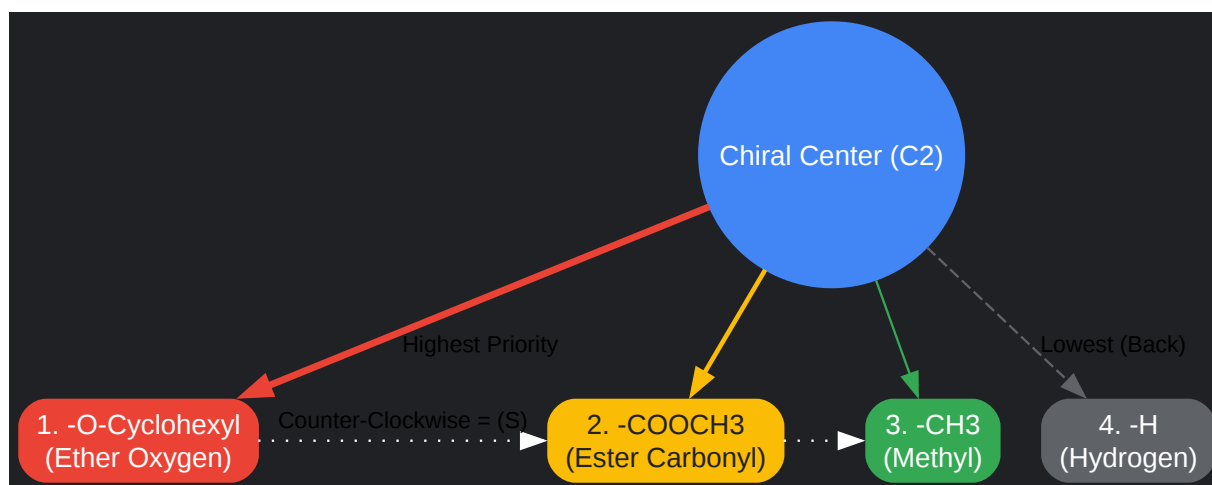
)-Enantiomer: The sequence 1

2

3 follows a clockwise direction.

Visualization of Stereochemical Priority

The following diagram illustrates the CIP priority hierarchy and the spatial logic for the ()-enantiomer.



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Figure 1: CIP priority assignment for the C2 chiral center. The counter-clockwise progression (1-2-3) with H in the rear denotes the (S)-configuration.

Part 2: Synthetic Pathways & Stereocontrol[2]

Achieving high enantiomeric excess (ee) requires selecting a pathway that either retains the configuration of a chiral pool precursor or utilizes a highly selective resolution step.

Method A: Chemoenzymatic Kinetic Resolution (Recommended)

This method is the most robust for generating high-purity enantiomers (>99% ee) from a racemic mixture. It utilizes Lipase B from *Candida antarctica* (CAL-B) to selectively hydrolyze one enantiomer of the ester.[1][2]

Protocol:

- **Racemic Synthesis:** Alkylate cyclohexanol with methyl 2-chloropropionate using NaH in THF. This yields racemic **methyl 2-(cyclohexyloxy)propanoate**.
- **Enzymatic Hydrolysis:** Suspend the racemate in phosphate buffer (pH 7.0) with immobilized CAL-B (Novozym 435).[1]
- **Separation:** The enzyme preferentially hydrolyzes the ()-ester to the acid, leaving the ()-ester intact.
- **Workup:** Extract the unreacted ()-ester with hexane. Acidify the aqueous layer to retrieve the ()-acid.

Method B: Catalytic Hydrogenation of Aromatic Precursors (Industrial)

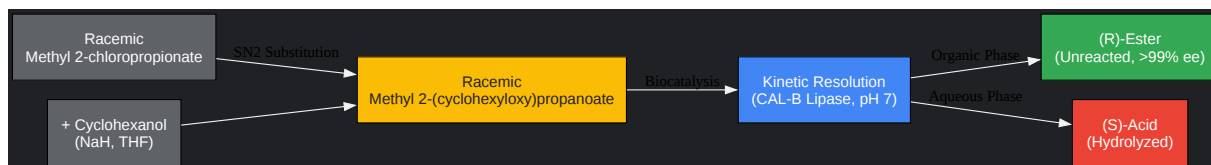
For large-scale non-chiral applications or when starting from chiral phenoxy derivatives, hydrogenation is efficient.

Reaction: Methyl 2-phenoxypropanoate + 3 H₂

Methyl 2-(cyclohexyloxy)propanoate.

- **Note:** High pressure (50 bar) and temperature (100°C) can risk racemization at the -center via enolization. This route is preferred when the cis/trans ratio of the cyclohexane ring is less critical than the -center, though the ring here is not substituted elsewhere.

Synthetic Workflow Diagram



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Figure 2: Chemoenzymatic workflow for isolating enantiopure (R)-**methyl 2-(cyclohexyloxy)propanoate**.

Part 3: Analytical Resolution & Data

Quantifying the enantiomeric excess is critical.

-Alkoxy esters are best resolved using Chiral HPLC or GC with cyclodextrin-based stationary phases.

Recommended Analytical Conditions

Parameter	Method 1: Chiral GC	Method 2: Chiral HPLC
Column	Cyclosil-B (30m x 0.25mm)	Chiralcel OD-H or OJ-H
Stationary Phase	-Cyclodextrin derivative	Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase	Helium (Carrier)	Hexane : Isopropanol (98:2)
Temp/Flow	110°C Isothermal	0.5 mL/min, 25°C
Detection	FID	UV (210 nm)
Elution Order	Typically () then ()	Dependent on column (OD-H often elutes first)

Interpretation of Data

The presence of the oxygen atom at the

-position creates a significant dipole, often improving separation factors (

) compared to simple alkyl esters. In HPLC, the "O-Cyclohexyl" group interacts with the carbamate residues of the Chiralcel column via hydrogen bonding and steric inclusion.

Part 4: Applications in Drug Development

Bioisosterism and Metabolic Stability

Methyl 2-(cyclohexyloxy)propanoate serves as a lipophilic bioisostere for lactate esters. The cyclohexyl ether linkage is metabolically more stable than a standard ester linkage but less stable than a phenyl ether. In drug design, this moiety is used to:

- Increase LogP: Enhancing membrane permeability.
- Block Metabolism: The bulky cyclohexyl group hinders esterase attack at the adjacent carbonyl, prolonging half-life compared to methyl lactate.

Herbicide Intermediates

This scaffold is the saturated analog of the "fop" herbicides (e.g., Cyhalofop, Fluazifop).

Research indicates that the (

)-enantiomer of the propionate moiety often carries the primary biological activity in auxin-mimic herbicides, making stereoselective synthesis vital for potency and reducing environmental load.

References

- Enzym

-Alkoxy Esters:

- Title: Lipase-Catalyzed Kinetic Resolution of Alcohols and Esters.[2][3]
- Source: Politecnico di Milano / MDPI.
- URL:[[Link](#)]

- Title: Process for the preparation of methyl cyclohexylpropionate (Patent US6399810B1).
- Chiral HPLC Separation
 - Title: HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns.
 - Source: Journal of Separ
 - URL:[[Link](#)]
- CIP Priority Rules
 - Title: Cahn-Ingold-Prelog priority rules.[4]
 - Source: Wikipedia / IUPAC Nomencl
 - URL:[[Link](#)]

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